molecular formula C6H6BrClN2 B2951500 3-Bromo-6-chloro-N-methylpyridin-2-amine CAS No. 1845690-58-5

3-Bromo-6-chloro-N-methylpyridin-2-amine

Cat. No. B2951500
CAS RN: 1845690-58-5
M. Wt: 221.48
InChI Key: ZGICSDCFHLOVII-UHFFFAOYSA-N
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Description

“3-Bromo-6-chloro-N-methylpyridin-2-amine” is a chemical compound with the molecular formula C6H6BrClN2 . It is also known by other names such as “3-Bromo-6-chloro-2-methylpyridine” and "3-Bromo-6-chloro-2-picoline" .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring is substituted at the 3rd position with a bromine atom, at the 6th position with a chlorine atom, and at the 2nd position with a methylamine group .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 206.47 g/mol . The melting point is between 30-35 °C . Unfortunately, the sources do not provide more detailed physical and chemical properties.

Safety and Hazards

The compound is classified as acutely toxic if ingested, and it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it’s important to handle it with appropriate safety measures, including wearing protective gloves, eye protection, and ensuring good ventilation .

properties

IUPAC Name

3-bromo-6-chloro-N-methylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrClN2/c1-9-6-4(7)2-3-5(8)10-6/h2-3H,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGICSDCFHLOVII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=N1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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